molecular formula C9H15NO B062675 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole CAS No. 170810-86-3

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole

Cat. No. B062675
M. Wt: 153.22 g/mol
InChI Key: RRYCUZQBGRXPAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, also known as FMTP, is a pyrrole derivative that has gained attention in recent years due to its potential applications in scientific research. FMTP is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive option for use in various fields of study.

Mechanism Of Action

The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can help to reduce oxidative stress in cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.

Biochemical And Physiological Effects

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting the activity of certain enzymes, and inducing apoptosis in cancer cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in lab experiments is its high reactivity, which makes it a useful tool for studying chemical reactions and mechanisms. However, its high reactivity also makes it difficult to handle and store, and it can be dangerous if not handled properly. Additionally, 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is relatively expensive to synthesize, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, including further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new materials for use in organic electronics. Additionally, the development of new synthesis methods for 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole may help to make it more accessible for use in scientific research.

Synthesis Methods

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate to form an intermediate, which is then reacted with an aldehyde to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.

Scientific Research Applications

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been used in various scientific research applications, including in the development of fluorescent sensors for the detection of metal ions and in the synthesis of new materials for use in organic electronics. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.

properties

CAS RN

170810-86-3

Product Name

3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3

InChI Key

RRYCUZQBGRXPAO-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1)(C)C)C=O)C

Canonical SMILES

CC1(C=C(C(N1)(C)C)C=O)C

synonyms

1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI)

Origin of Product

United States

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